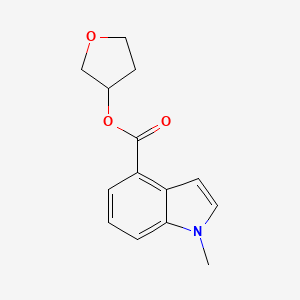
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor CB1, which makes it a promising candidate for the treatment of various disorders, including obesity, addiction, and anxiety.
Mecanismo De Acción
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone acts as a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. CB1 receptors are widely distributed in the central nervous system and play a role in a variety of physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models, likely through its effects on the CB1 receptor in the hypothalamus. It has also been shown to reduce anxiety-like behavior in rodents, suggesting potential use in the treatment of anxiety disorders. However, the precise biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone is its selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and behavioral effects of CB1 receptor blockade. However, like many experimental compounds, this compound has limitations, including its potential toxicity and lack of specificity for other receptors or enzymes.
Direcciones Futuras
There are several potential future directions for research on (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone. One area of interest is the development of more selective CB1 receptor antagonists that can avoid some of the potential side effects of this compound. Another area of research is the investigation of the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, addiction, and anxiety. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and other CB1 receptor antagonists.
Métodos De Síntesis
The synthesis of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone involves several steps, starting from the reaction of 2-amino-4-chloro-5-methylpyrimidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been the treatment of obesity, as CB1 receptor antagonists have been shown to reduce food intake and body weight in animal models. This compound has also been investigated for its potential use in the treatment of addiction and anxiety, as CB1 receptors play a role in these conditions.
Propiedades
IUPAC Name |
(5-chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8-13-7-9(12)10(14-8)11(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMPEYBGYRDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)


![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)

![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)
![2,4-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7593232.png)
![2,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593237.png)


